[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate
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Overview
Description
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate is a potent antitumor macrolide of marine origin, isolated from the sea hare Aplysia kurodai. This compound is the major constituent among these compounds and has garnered significant attention due to its unique biological activities, particularly its ability to disrupt cytoskeletal dynamics by targeting both actin and tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of aplyronine A has been achieved through various synthetic routes. One notable method involves Ni/Cr-mediated coupling reactions as key steps. This second-generation synthetic pathway improved both the yield and number of steps compared to the first-generation synthesis . The overall yield of this pathway was 1.4%, obtained in 38 steps based on the longest linear sequence .
Another approach involves a highly convergent aldol-based route, which led to the design of simplified aplyronine analogues . This method significantly improved step economy and facilitated the continued development of this promising class of anticancer agents .
Industrial Production Methods: The severe supply issue has prompted researchers to explore function-oriented molecular editing of the macrolactone scaffold to design more synthetically tractable analogues .
Chemical Reactions Analysis
Types of Reactions: [(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex reactions that are crucial for its biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis of aplyronine A include nickel and chromium catalysts for coupling reactions . The reaction conditions often involve precise control of temperature, pH, and solvent composition to ensure the desired stereoselectivity and yield.
Major Products Formed: The major products formed from these reactions are the various intermediates and final macrolactone structure of aplyronine A. These products are crucial for the compound’s biological activity, particularly its ability to form a heterotrimeric complex with actin and tubulin .
Scientific Research Applications
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antitumor activity has made it a valuable compound for cancer research . The compound’s ability to disrupt cytoskeletal dynamics by targeting both actin and tubulin has also made it a useful tool for studying cytoskeletal dynamics and developing new drug leads .
In addition to its antitumor activity, aplyronine A has been explored as a potential payload for antibody–drug conjugates . This application leverages the compound’s picomolar cytotoxicity profile and unique mode of action to develop targeted cancer therapies .
Mechanism of Action
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate exerts its effects by disrupting cytoskeletal dynamics through dual targeting of actin and tubulin . The compound forms a 1:1:1 heterotrimeric complex with actin and tubulin, inhibiting tubulin polymerization and destabilizing microtubule structure . This unique mechanism of action has made aplyronine A a valuable tool for studying protein–protein interactions and developing new anticancer therapies .
Comparison with Similar Compounds
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate is part of a family of cytotoxic marine macrolides that includes aplyronines B–H . These compounds share similar structural features, such as a 24-membered macrolactone ring and an elaborate side chain . aplyronine A is unique in its ability to form a heterotrimeric complex with actin and tubulin, a property not shared by all its congeners .
Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . These compounds share structural similarities with aplyronine A, particularly in their 11-carbon side chains, but differ in their specific biological activities and mechanisms of action .
Conclusion
This compound is a remarkable compound with unique biological activities and significant potential for scientific research and therapeutic applications. Its complex synthesis, potent antitumor activity, and ability to disrupt cytoskeletal dynamics make it a valuable tool for studying protein–protein interactions and developing new anticancer therapies.
Properties
Molecular Formula |
C59H101N3O14 |
---|---|
Molecular Weight |
1076.4 g/mol |
IUPAC Name |
[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] 2-(dimethylamino)-3-methoxypropanoate |
InChI |
InChI=1S/C59H101N3O14/c1-38-27-28-39(2)50(72-18)31-29-40(3)56(67)44(7)52(76-59(69)49(36-70-16)61(13)14)24-20-19-21-26-54(65)74-51(25-22-23-48(35-38)71-17)43(6)55(66)41(4)30-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,66-67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40-,41+,42-,43-,44-,45+,46+,48+,49?,50+,51+,52-,53-,55+,56-,57-/m1/s1 |
InChI Key |
JMXMEKJLQWJRHY-CLBJWJGASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)OC(=O)C(COC)N(C)C)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@H](C)N(C)C)O)OC)C)/C)OC |
Canonical SMILES |
CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)OC(=O)C(COC)N(C)C)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |
Synonyms |
aplyronine A |
Origin of Product |
United States |
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